3-Aminopropyltris(trimethylsiloxy)silane

Descripción general

Descripción

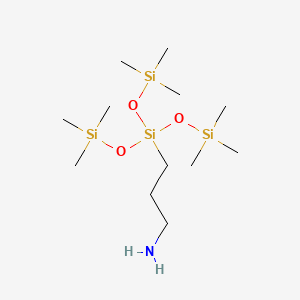

3-Aminopropyltris(trimethylsiloxy)silane: is an organosilicon compound with the molecular formula C12H35NO3Si4 and a molecular weight of 353.75 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyltris(trimethylsiloxy)silane typically involves the reaction of 3-aminopropylamine with trimethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminopropyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Hydrolysis: The siloxane bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols.

Common Reagents and Conditions:

Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.

Acids and Bases: For hydrolysis and neutralization reactions.

Major Products Formed:

Silanols: Formed from the hydrolysis of siloxane bonds.

Substituted Amines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Surface Modification and Coatings

Hydrophobic Coatings

APTTS is widely used in creating hydrophobic surfaces. Its ability to form siloxane networks allows for the development of coatings that repel water and other liquids. For instance, studies have shown that APTTS can be used to enhance the hydrophobicity of surfaces through chemical vapor deposition (CVD) methods. The resulting coatings exhibit high abrasion resistance and durability, making them suitable for applications in various industries, including electronics and textiles .

Biocompatible Coatings

In biomedical applications, APTTS is employed to modify surfaces of medical devices to improve biocompatibility. By introducing amino groups on the surface, APTTS facilitates better cell adhesion and growth, which is crucial for tissue engineering and regenerative medicine . The incorporation of APTTS into polymer matrices has been shown to enhance the antibacterial properties of coatings used on surgical instruments and implants .

Biosensors

APTTS plays a critical role in the development of biosensors by modifying sensor surfaces to enhance their sensitivity and selectivity. The amino groups introduced by APTTS serve as active sites for the immobilization of biomolecules such as enzymes or antibodies. This functionalization process improves the binding capacity of biosensors for target analytes, leading to enhanced detection capabilities.

Case Study: Protein Detection

A study demonstrated that using APTTS-modified surfaces significantly increased the binding capacity for C-reactive protein (CRP), showcasing its potential in diagnostic applications. The results indicated that varying incubation times during silanization affected the thickness and uniformity of the silane layer, directly influencing protein attachment efficiency .

Nanotechnology

APTTS is utilized in the functionalization of nanoparticles (NPs) for various applications, including drug delivery systems and catalysis. By coating NPs with APTTS, researchers can achieve better dispersion in solvents and enhance their interaction with biological systems.

Example: Iron Oxide Nanoparticles

In a notable experiment, iron oxide nanoparticles were modified with APTTS to create a stable colloidal suspension. The functionalization improved the NPs' compatibility with biological environments, making them suitable for targeted drug delivery systems .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surface Modification | Hydrophobic coatings | Enhanced water repellency |

| Biocompatible coatings | Improved cell adhesion | |

| Biosensors | Protein detection | Increased binding capacity |

| Enzyme immobilization | Enhanced sensitivity | |

| Nanotechnology | Functionalization of nanoparticles | Improved dispersion and compatibility |

Mecanismo De Acción

The mechanism of action of 3-Aminopropyltris(trimethylsiloxy)silane involves the interaction of its amino group with various substrates. The amino group can form covalent bonds with electrophilic centers, facilitating the coupling of organic and inorganic materials. The siloxane bonds provide flexibility and stability to the compound, making it suitable for surface modification and functionalization .

Comparación Con Compuestos Similares

- 3-Aminopropyltriethoxysilane

- 3-Aminopropyltrimethoxysilane

- 3-Mercaptopropyltrimethoxysilane

Comparison: While all these compounds contain an amino group and silane functionality, 3-Aminopropyltris(trimethylsiloxy)silane is unique due to its trimethylsiloxy groups , which provide enhanced hydrolytic stability and flexibility. This makes it particularly useful in applications requiring durable and stable surface modifications .

Actividad Biológica

3-Aminopropyltris(trimethylsiloxy)silane (often abbreviated as APS) is a silicon-containing organic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and biological activity. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a silane group that enhances hydrophobicity and reactivity, making it valuable in various applications. The presence of multiple silicon atoms contributes to its unique physical and chemical characteristics, such as increased thermal stability and improved mechanical strength in polymeric materials.

The biological activity of APS can be attributed to several mechanisms:

- Covalent Bond Formation : APS can form covalent bonds with biomolecules, enhancing the stability and functionality of materials used in biomedical applications.

- Surface Modification : It modifies surfaces to improve biocompatibility and reduce protein adsorption, which is critical for medical devices and implants.

- Polymerization : The acrylamide functionality allows APS to participate in polymerization reactions, leading to the development of hydrophobic coatings that can be used in drug delivery systems.

1. Biocompatibility Enhancement

APS has been shown to enhance the biocompatibility of various materials. This property is particularly important in the development of medical devices where interaction with biological tissues is critical. Studies have indicated that surfaces treated with APS exhibit reduced cell adhesion and protein fouling, making them suitable for use in implants and other biomedical devices.

2. Drug Delivery Systems

The ability of APS to form stable covalent bonds with drugs or biomolecules facilitates its use in drug delivery systems. Researchers are exploring its potential for targeted drug delivery, where controlled release mechanisms can be achieved through the polymerization of APS with other monomers.

Case Studies

- Surface Modification for Medical Devices : A study demonstrated that coating titanium implants with APS significantly reduced bacterial adhesion compared to uncoated surfaces, suggesting its potential application in reducing infection rates associated with implants.

- Electrochemical Sensors : APS has been utilized in the development of ultra-sensitive electrochemical immunosensors. These sensors leverage the compound's ability to enhance biocompatibility and binding affinity, leading to improved detection limits for various analytes .

Comparative Analysis

| Property/Feature | This compound | Similar Compounds |

|---|---|---|

| Biocompatibility | High | Moderate |

| Hydrophobicity | Enhanced due to siloxane groups | Varies |

| Polymerization Ability | Yes | Yes (e.g., Methacrylate Silanes) |

| Covalent Bonding | Strong | Moderate |

Propiedades

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H35NO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-13H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJAIHQXOQUWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948201 | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-81-7 | |

| Record name | 3-Aminopropyltris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25357-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(3,3,3-trimethyl-1,1-bis((trimethylsilyl)oxy)-1-disiloxanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025357817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.